1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound characterized by the presence of fluorine, phenyl, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the fluorophenyl intermediate:
Preparation of the propan-2-yloxyphenyl intermediate: This involves the alkylation of a phenol group with isopropyl bromide in the presence of a base.
Coupling of intermediates: The final step involves the coupling of the fluorophenyl and propan-2-yloxyphenyl intermediates with methanesulfonamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonamide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FLUOROPHENYL)-3-(5-METHYL-2-(4-TOLYLAZO)PHENYL)UREA
- 1-(2-FLUOROPHENYL)-3-(5-METHYL-2-(PHENYLAZO)PHENYL)UREA
- 1-(2-FLUOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)UREA
Uniqueness
1-(2-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the methanesulfonamide group contributes to its potential therapeutic properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-13(2)22-16-8-5-6-14(10-16)11-19-23(20,21)12-15-7-3-4-9-17(15)18/h3-10,13,19H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNLDAFZHIMSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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